Class-Level Inhibitory Potential Against Soluble Epoxide Hydrolase (sEH)
4-Substituted piperidine-derived trisubstituted ureas are reported as highly potent sEH inhibitors, with the benchmark compound '2d' achieving remarkable in vitro target engagement [1]. However, no direct inhibitory data for 1-((1-(Pyridin-3-yl)piperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea against sEH or any other target is available in the public domain. The pyridin-3-yl and 2-CF3-phenyl substitution patterns present in this compound have not been individually profiled in the cited SAR study, precluding extrapolation of potency or selectivity.
| Evidence Dimension | sEH inhibition potency (IC50 or Ki) for trisubstituted piperidine ureas vs. target compound |
|---|---|
| Target Compound Data | No data available; compound untested against sEH |
| Comparator Or Baseline | Benchmark '2d' from Shen et al. (2009): IC50 <10 nM against human sEH (exact value not disclosed for this compound in abstract) |
| Quantified Difference | Cannot be calculated; target compound data absent |
| Conditions | Recombinant human sEH enzyme assay (in vitro) |
Why This Matters
Procurement for sEH-related research cannot be justified without confirmatory profiling; reliance on scaffold similarity alone introduces unquantifiable risk.
- [1] Shen, H. C., Ding, F. X., Wang, S., et al. (2009). Discovery of a Highly Potent, Selective, and Bioavailable Soluble Epoxide Hydrolase Inhibitor with Excellent Ex Vivo Target Engagement. Journal of Medicinal Chemistry, 52(16), 5009–5012. View Source
